![molecular formula C20H24FN5O B2853434 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2380176-07-6](/img/structure/B2853434.png)
3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile is a useful research compound. Its molecular formula is C20H24FN5O and its molecular weight is 369.444. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The structural similarity of the compound to other piperidine derivatives, which have been shown to possess antibacterial properties, suggests its potential as an antibacterial agent. For instance, related compounds have been used in the synthesis of novel N-substituted benzoxazole derivatives with reported antibacterial activity . This application could be particularly relevant in the development of new treatments for bacterial infections resistant to current antibiotics.
Antipsychotic Medication Development
Given the compound’s structural features, it may serve as an intermediate in the synthesis of antipsychotic medications. Piperidine-based compounds are known to be precursors in the production of drugs like paliperidone, an antipsychotic used to treat schizophrenia . Research into this application could lead to the development of new medications with improved efficacy and reduced side effects.
Alzheimer’s Disease Treatment
The piperidine moiety within the compound’s structure is noteworthy because similar structures have been identified as selective inhibitors of acetylcholinesterase (AChE). AChE inhibitors are used in the treatment of Alzheimer’s disease to improve the levels of neurotransmitters in the brain . This suggests the compound could be explored for its potential in creating new therapeutic agents for Alzheimer’s disease.
Analgesic Drug Synthesis
Isoxazole derivatives, which share some structural characteristics with the compound , have been found to exhibit analgesic activities . This implies that the compound could be investigated for its use in the synthesis of new analgesic drugs, potentially contributing to pain management research.
Anticonvulsant Properties
The compound’s structure also hints at possible anticonvulsant properties, as isoxazole derivatives have been reported to possess such effects . This application could be significant in the field of epilepsy treatment, where there is a continuous need for more effective anticonvulsant drugs.
Serotonergic and Dopaminergic Receptor Research
Isoxazole rings, which are structurally related to the compound, are known for their affinity for serotonergic and dopaminergic receptors . This suggests that the compound could be used in research aimed at understanding these receptors better, which could have implications for the treatment of various psychiatric and neurological disorders.
Eigenschaften
IUPAC Name |
3-fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-25(19-20(27-2)24-8-7-23-19)13-15-5-9-26(10-6-15)14-17-4-3-16(12-22)11-18(17)21/h3-4,7-8,11,15H,5-6,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRNYRLEYSRMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.